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Compound of Interest

Compound Name: 6-(Pyridin-3-yl)pyrimidin-4-amine

Cat. No.: B1426182

An In-depth Technical Guide to the Molecular Weight and Characterization of 6-(Pyridin-3-
yl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of 6-(Pyridin-3-yl)pyrimidin-4-
amine, a heterocyclic compound of significant interest in medicinal chemistry and drug
discovery. The primary focus of this document is the precise determination and validation of its
molecular weight. We delve into its fundamental physicochemical properties, structural
elucidation, and the analytical techniques essential for its characterization. This guide furnishes
researchers, scientists, and drug development professionals with detailed experimental
protocols, the rationale behind methodological choices, and a discussion of the compound's
relevance as a structural scaffold, particularly in the development of kinase inhibitors.

Introduction

6-(Pyridin-3-yl)pyrimidin-4-amine is a bicyclic aromatic heterocycle containing both a pyridine
and a pyrimidine ring system. This structural motif is a privileged scaffold in medicinal
chemistry, frequently appearing in molecules designed to interact with biological targets. The
arrangement of nitrogen atoms provides key hydrogen bond donors and acceptors, making it
an ideal building block for designing specific and potent inhibitors of enzymes, such as kinases.
The development of novel therapeutics, including N-(pyridin-3-yl)pyrimidin-4-amine analogues
as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer therapy, underscores the
compound's importance.[1][2]
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Accurate determination of the molecular weight is the most fundamental step in the chemical
characterization of any compound. It serves as the initial validation of a successful synthesis
and is a prerequisite for all subsequent quantitative studies, including pharmacology,
toxicology, and formulation development. This guide provides a detailed framework for
understanding, determining, and validating the molecular weight of 6-(Pyridin-3-yl)pyrimidin-
4-amine, grounding the theoretical calculations in practical, field-proven analytical
methodologies.

Physicochemical and Structural Properties

The identity of a chemical compound is defined by its molecular formula and the specific
arrangement of its constituent atoms. These factors directly determine its molecular weight and
other key physical properties.

Molecular Formula and Weight

The molecular formula for 6-(Pyridin-3-yl)pyrimidin-4-amine is CoHsNa4.[3][4] Based on this
formula, the molecular weight is calculated from the atomic masses of its constituent elements
(Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u).

e Monoisotopic Mass: 172.0749 u
e Average Molecular Weight: 172.191 g/mol [3]

The monoisotopic mass is calculated using the mass of the most abundant isotope of each
element and is the value typically observed in high-resolution mass spectrometry. The average
molecular weight (or molar mass) uses the weighted average of all natural isotopes of each
element and is used for stoichiometric calculations in the laboratory.

Molecular Structure

The structural arrangement of 6-(Pyridin-3-yl)pyrimidin-4-amine consists of a pyrimidine ring
substituted at the 6-position with a pyridin-3-yl group and at the 4-position with an amine group.

Caption: Figure 1: 2D structure of 6-(Pyridin-3-yl)pyrimidin-4-amine.

Key Physicochemical Data
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The following table summarizes essential identification and property data for the compound.

Property Value Source
Molecular Formula CoHsNa [4]
Molecular Weight 172.19 g/mol [4]

CAS Number 1192814-34-8 [4][5]
Appearance Solid (typical) N/A
InChi Key VPRKGLYZWQCCHU- 3]

UHFFFAOYSA-N

Experimental Workflow for Structural and Molecular
Weight Validation

A multi-pronged analytical approach is required to unambiguously confirm the structure and
molecular weight of a synthesized compound. This self-validating system ensures that the
material meets the required identity and purity standards for research and development.
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Caption: Figure 2: Workflow for synthesis and analytical validation.

Mass Spectrometry Protocol

Causality: Mass spectrometry (MS) is the definitive technique for determining the molecular
weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules,
providing a direct readout of the monoisotopic mass.

Methodology:

o Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable
solvent (e.g., methanol or acetonitrile).

« lonization: Introduce the sample into the mass spectrometer using an appropriate ionization
source. Electrospray lonization (ESI) is highly effective for this polar molecule as it typically

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1426182?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

generates a protonated molecular ion [M+H]*.

e Analysis: Perform the analysis in positive ion mode.
o Data Interpretation:

o Expected Result: A prominent peak should be observed at an m/z value corresponding to
the protonated molecule [CoHsNa + H]*.

o Calculation: 172.0749 (monoisotopic mass) + 1.0078 (mass of H*) = 173.0827 m/z.

o Validation: The observed m/z value in a high-resolution instrument (e.g., TOF or Orbitrap)
should match this theoretical value to within a few parts per million (ppm), confirming the
elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the mass, NMR spectroscopy validates the specific arrangement
of atoms (the molecular structure). The unique chemical environment of each proton (*H NMR)
and carbon (33C NMR) atom results in a distinct resonance signal, providing a structural
"fingerprint" of the molecule.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs).

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or
higher).

o Data Interpretation:

o H NMR: The spectrum should show distinct signals corresponding to the aromatic protons
on both the pyridine and pyrimidine rings, as well as a signal for the amine (-NHz) protons.
The integration of these signals should correspond to the number of protons in each
environment.
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o 13C NMR: The spectrum should reveal nine distinct signals for the nine carbon atoms in
the molecule, consistent with the proposed structure.

o Validation: The combination of chemical shifts, signal integrations, and coupling patterns
must be fully consistent with the structure of 6-(Pyridin-3-yl)pyrimidin-4-amine to
validate the molecular formula determined by MS.

Representative Synthesis

The synthesis of 6-(Pyridin-3-yl)pyrimidin-4-amine and its analogues often involves modern
cross-coupling reactions. The Suzuki reaction, which forms a carbon-carbon bond between a
boronic acid and a halide, is a common and effective method.[6]

Suzuki Coupling Protocol

Causality: This protocol provides a reliable method for constructing the C-C bond between the
pyrimidine and pyridine rings, starting from commercially available precursors.

Materials:

e 4-Amino-6-chloropyrimidine

Pyridine-3-boronic acid

Palladium catalyst (e.g., Pd(PPhs)a4 or Bis(triphenylphosphine)palladium(ll) dichloride)[6]

Base (e.g., Na2COs or K2CO3)

Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:

o Reaction Setup: To a reaction vessel, add 4-amino-6-chloropyrimidine (1 equivalent),
pyridine-3-boronic acid (1.2 equivalents), and the base (2-3 equivalents).

e Solvent Addition: Add the solvent mixture (e.g., dioxane and water in a 4:1 ratio).
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» Degassing: Bubble nitrogen or argon through the mixture for 15-20 minutes to remove
dissolved oxygen, which can deactivate the palladium catalyst.

o Catalyst Addition: Add the palladium catalyst (0.05 equivalents) to the mixture under an inert
atmosphere.

» Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress
using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS).

o Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with
water and extract the product with an organic solvent like ethyl acetate.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product via column chromatography
on silica gel to yield pure 6-(Pyridin-3-yl)pyrimidin-4-amine.

Applications in Drug Discovery

The 6-(Pyridin-3-yl)pyrimidin-4-amine core is a valuable scaffold in drug discovery due to its
ability to form specific interactions with protein targets. Its derivatives have shown significant
potential as kinase inhibitors. Recent studies have detailed the design and synthesis of novel
N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent and selective inhibitors of CDK2, a key
regulator of the cell cycle that is often dysregulated in cancer.[1][2] One promising compound
from such a series demonstrated significant antiproliferative activity against various cancer cell
lines and induced cell cycle arrest and apoptosis.[1] The foundational knowledge of the core
molecule's molecular weight and properties is critical for the design and quantitative structure-
activity relationship (SAR) studies of these more complex derivatives.

Conclusion

The molecular weight of 6-(Pyridin-3-yl)pyrimidin-4-amine is a fundamental constant,
precisely determined to be 172.191 g/mol based on its molecular formula, CoHsNa. This guide
has detailed the robust, multi-technique workflow required for the empirical validation of this
value, emphasizing the synergy between mass spectrometry for mass determination and NMR
spectroscopy for structural confirmation. The protocols and rationale provided herein serve as a
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trusted resource for researchers, ensuring the integrity and quality of this important chemical
building block in its application toward the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1426182?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

